5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It has an empirical formula of C9H9BrN2 and a molecular weight of 225.09 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyridine ring . The SMILES string for the compound isCCc1cc2cc(Br)cnc2[nH]1
. Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine are not available, related 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 225.09 .Scientific Research Applications
- Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR1, FGFR2, and FGFR3. Among these, compound 4h exhibited potent FGFR inhibitory activity, making it a promising lead compound for cancer therapy .
- Specific derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43), exhibit anti-inflammatory and analgesic effects .
FGFR Inhibition for Cancer Therapy
Anti-Inflammatory and Analgesic Properties
Biological Potential from Natural Sources
Crystal Structure and Computational Studies
Safety and Hazards
The compound is classified as Eye Damage 1 according to GHS classification . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions for 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine could involve further studies on its potential as a FGFR inhibitor, given the reported activities of related 1H-pyrrolo[2,3-b]pyridine derivatives . Additionally, more research could be conducted to fully understand its safety profile and potential applications in various fields.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for subsequent optimization .
Result of Action
In vitro, 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-6-4-11-9-8(6)3-7(10)5-12-9/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFNLMBEZTNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1935333-86-0 |
Source
|
Record name | 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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